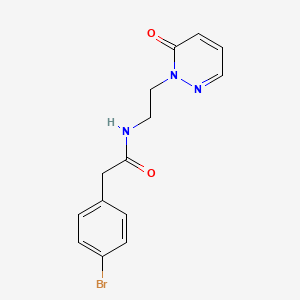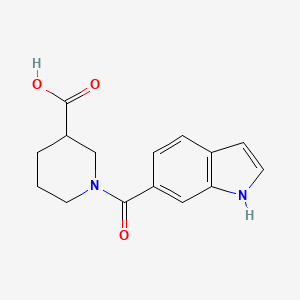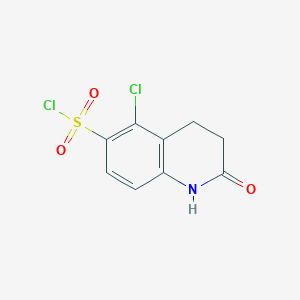
N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide is a complex organic compound that features a quinoline moiety linked to a pyrrolidine ring via an oxygen atom and a sulfonamide group
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
Target of Action
N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide is a complex compound that likely interacts with multiple targets. The quinoline moiety in its structure suggests potential antimicrobial activity . Quinoline derivatives have been found to exhibit broad-spectrum antibacterial activity . Sulfonamides, another component of the compound, are known to inhibit carbonic anhydrase and dihydropteroate synthetase, playing a role in treating diverse disease states .
Mode of Action
Based on its structural components, it can be hypothesized that the quinoline moiety may interact with bacterial dna gyrase, inhibiting dna replication . The sulfonamide part may inhibit the aforementioned enzymes, disrupting metabolic processes .
Biochemical Pathways
The compound’s potential antimicrobial activity suggests it may affect various biochemical pathways. By inhibiting DNA gyrase, it could disrupt DNA replication in bacteria, leading to cell death . The inhibition of carbonic anhydrase and dihydropteroate synthetase by the sulfonamide component could disrupt essential metabolic processes .
Pharmacokinetics
Quinoline derivatives generally exhibit good absorption and distribution profiles . Sulfonamides are also known to have good absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The potential antimicrobial activity of this compound could result in the death of bacterial cells, making it potentially useful in treating bacterial infections . The inhibition of carbonic anhydrase and dihydropteroate synthetase could have various effects depending on the disease state being treated .
Action Environment
The action of this compound could be influenced by various environmental factors. For example, pH could affect the ionization state of the compound, potentially impacting its absorption and distribution . Other factors such as temperature and the presence of other substances could also influence its action.
Zukünftige Richtungen
The development of new therapeutic agents using the quinoline nucleus is an active area of research due to the wide range of biological and pharmacological activities of these compounds . Future research will likely continue to explore the synthesis of new quinoline derivatives and their potential applications in medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide typically involves the reaction of quinoline derivatives with pyrrolidine and sulfonamide precursors. One common method includes the nucleophilic substitution reaction where quinoline-2-ol reacts with N,N-dimethylpyrrolidine-1-sulfonamide under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the formation of the target compound while minimizing side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Vergleich Mit ähnlichen Verbindungen
Quinoline derivatives: Such as quinine and chloroquine, which are known for their antimalarial properties.
Pyrrolidine derivatives: Including proline and pyrrolidine-based drugs used in various therapeutic applications.
Uniqueness: N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide is unique due to its combined structural features of quinoline and pyrrolidine linked by a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in simpler quinoline or pyrrolidine derivatives .
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-quinolin-2-yloxypyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-17(2)22(19,20)18-10-9-13(11-18)21-15-8-7-12-5-3-4-6-14(12)16-15/h3-8,13H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNPDFRILYTAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-(4-methoxy-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2860079.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide](/img/structure/B2860083.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B2860085.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide](/img/structure/B2860087.png)


![N-(2-methoxy-5-methylphenyl)-2-[6-methyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2860091.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2860092.png)
![5-((3-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860093.png)

